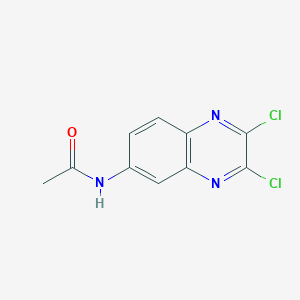
N-(2,3-dichloroquinoxalin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichloroquinoxalin-6-yl)acetamide is a chemical compound with the molecular formula C10H7Cl2N3O. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichloroquinoxalin-6-yl)acetamide typically involves the reaction of 2,3-dichloroquinoxaline with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-dichloroquinoxalin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new drugs for treating bacterial and fungal infections.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of N-(2,3-dichloroquinoxalin-6-yl)acetamide involves its interaction with specific molecular targets in bacterial and fungal cells. The compound inhibits the activity of key enzymes involved in cell wall synthesis, leading to cell death. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it disrupts the normal functioning of microbial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound of N-(2,3-dichloroquinoxalin-6-yl)acetamide, known for its diverse biological activities.
2,3-dichloroquinoxaline: A closely related compound with similar chemical properties.
N-(2-chloroquinoxalin-6-yl)acetamide: Another derivative with one less chlorine atom
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential as a precursor for synthesizing various biologically active compounds .
Propriétés
Numéro CAS |
112928-26-4 |
|---|---|
Formule moléculaire |
C10H7Cl2N3O |
Poids moléculaire |
256.08 g/mol |
Nom IUPAC |
N-(2,3-dichloroquinoxalin-6-yl)acetamide |
InChI |
InChI=1S/C10H7Cl2N3O/c1-5(16)13-6-2-3-7-8(4-6)15-10(12)9(11)14-7/h2-4H,1H3,(H,13,16) |
Clé InChI |
HZGYFDMMCVCTQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


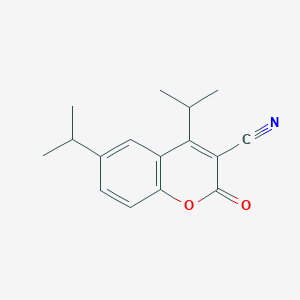

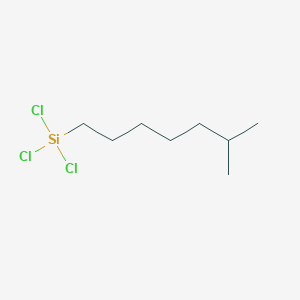
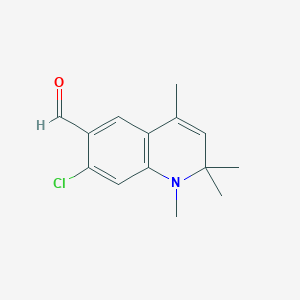
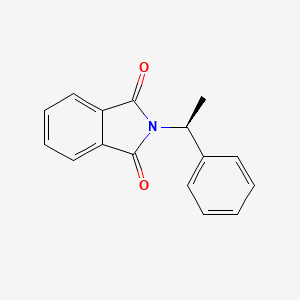






![N-cyclopropylbenzo[d]thiazole-2-sulfonamide](/img/structure/B11861894.png)


